Dimethyl (2R,3R)-aziridine-2,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The description of a chemical compound typically includes its molecular formula, molecular weight, IUPAC name, and structural formula. It may also include its appearance (solid, liquid, gas, color, etc.) and odor .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This often involves retrosynthetic analysis, a technique for solving problems in the planning of organic syntheses .Molecular Structure Analysis
Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. It can involve studying the molecule’s stereochemistry, which is the arrangement of atoms in space and how this arrangement influences the physical and chemical properties of the compound .Chemical Reactions Analysis
This involves understanding the types of chemical reactions the compound can undergo. For example, it might participate in nucleophilic substitution, elimination, or halogenation reactions .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and optical activity. These properties can often be used to identify a compound and predict its behavior .Safety And Hazards
Future Directions
properties
IUPAC Name |
dimethyl (2R,3R)-aziridine-2,3-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO4/c1-10-5(8)3-4(7-3)6(9)11-2/h3-4,7H,1-2H3/t3-,4-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVPCJOIALQVHIX-QWWZWVQMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(N1)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1[C@@H](N1)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl (2R,3R)-aziridine-2,3-dicarboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.